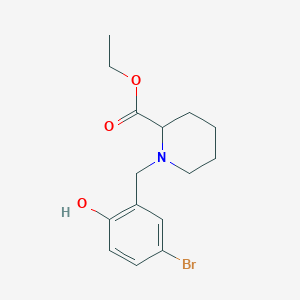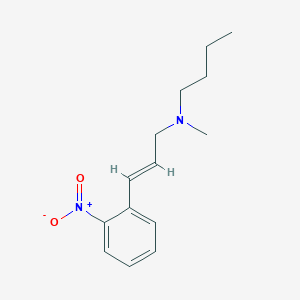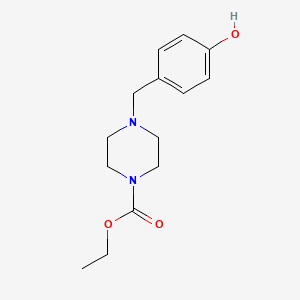![molecular formula C19H25N5 B3852232 N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline
Übersicht
Beschreibung
N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline is a chemical compound that is commonly used in scientific research. It is also known as DPA-714 and is classified as a selective ligand for the translocator protein (TSPO). TSPO is a protein that is located on the outer mitochondrial membrane and is involved in various physiological processes. DPA-714 is widely used in research to study the mechanism of action of TSPO and its role in different biological processes.
Wirkmechanismus
DPA-714 binds to TSPO on the outer mitochondrial membrane, leading to the activation of various signaling pathways. TSPO is involved in the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has been shown to modulate these processes, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. It has anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. DPA-714 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DPA-714 has been shown to modulate mitochondrial function and apoptosis, which may be useful in the treatment of cancer and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments. It is a highly selective ligand for TSPO, making it an ideal compound for studying the role of TSPO in different physiological processes. DPA-714 is also easy to synthesize, making it readily available for research purposes. However, DPA-714 has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in long-term studies. In addition, DPA-714 has limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on DPA-714. One area of research is the development of new TSPO ligands with improved pharmacokinetic properties. Another area of research is the identification of new therapeutic targets for DPA-714, particularly in the treatment of neurodegenerative diseases. Finally, further research is needed to elucidate the precise mechanism of action of DPA-714 and its role in different physiological processes.
Wissenschaftliche Forschungsanwendungen
DPA-714 is widely used in scientific research to study the role of TSPO in different physiological processes. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic target for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the role of TSPO in cancer and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-22(2)18-8-6-17(7-9-18)5-3-12-23-13-15-24(16-14-23)19-20-10-4-11-21-19/h3-11H,12-16H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOFDXIDYVBFRR-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)
![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinecarboxylate](/img/structure/B3852163.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)

![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)
![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)
![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)

